Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate

Description

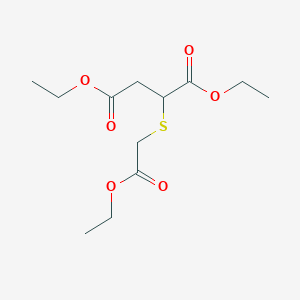

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate is a sulfur-containing succinate derivative characterized by its ester and thioether functional groups. Its IUPAC name is 1,4-diethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]butanedioate (CAS synonyms include NSC512112 and AS-67139) . The compound features a central succinate backbone with a thioether-linked 2-ethoxy-2-oxoethyl substituent.

Properties

IUPAC Name |

diethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6S/c1-4-16-10(13)7-9(12(15)18-6-3)19-8-11(14)17-5-2/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVIJRDWNYKBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate typically involves the reaction of diethyl succinate with 2-ethoxy-2-oxoethyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in reactions that involve nucleophilic substitution, oxidation, and reduction processes. The thioether group allows for various transformations, making it a versatile building block in synthetic chemistry.

Common Reactions

The compound can undergo several types of reactions:

- Oxidation : The thioether group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.

- Substitution : The ethoxy group can be replaced with other nucleophiles under suitable conditions.

Medical Applications

Therapeutic Potential

this compound is being investigated for its potential as a therapeutic agent. Its structural features may enable it to act as a building block for the development of new drugs targeting various diseases, including cancer and metabolic disorders. The compound's unique reactivity profile could allow it to be tailored for specific pharmacological properties .

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is used in the production of specialty chemicals. Its versatility makes it suitable for creating a range of chemical products that require specific functional groups for enhanced performance in applications such as coatings, adhesives, and plastics.

Mechanism of Action

The mechanism of action of diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester groups can undergo hydrolysis, releasing active metabolites that may exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of thioether-linked succinate esters. Key structural analogues include:

Malathion (Diethyl [(dimethoxyphosphinothioyl)thio]succinate)

- Structure: Replaces the 2-ethoxy-2-oxoethyl group with a dimethoxyphosphinothioyl moiety.

- Applications: Widely used as an organophosphate insecticide .

- Toxicity : Acts as an acetylcholinesterase inhibitor, causing neurotoxicity in mammals and insects .

- Degradation : Hydrolyzes to malaoxon (a more toxic oxon derivative) under oxidative conditions .

Dimethyl 2-oxosuccinate

- Structure : Lacks the thioether and ethoxy-oxoethyl groups; features a ketone at the C2 position.

- Properties : Higher polarity due to the oxo group; used as a precursor in heterocyclic synthesis .

- Safety : Requires stringent handling due to irritant properties .

Diethyl 2-((dimethoxyphosphoryl)thio)succinate

- Structure : Phosphoryl-thio substituent instead of ethoxy-oxoethyl.

- Reactivity : Undergoes elimination to form diethyl maleate under basic conditions, highlighting its susceptibility to nucleophilic attack .

Dimethyl 2-((2-(4-hydroxyphenyl)-2-oxoethyl)thio)succinate (Compound 4)

- Structure : Substituted with a 4-hydroxyphenyl-oxoethyl group.

Physicochemical and Functional Comparisons

Biological Activity

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate is a compound that has garnered attention for its potential biological activities and therapeutic properties. This article explores its synthesis, biological interactions, and mechanisms of action based on diverse research findings.

This compound is synthesized through the reaction of diethyl succinate with 2-ethoxy-2-oxoethyl thiol, typically in the presence of a base such as sodium hydride or potassium carbonate. This process facilitates nucleophilic substitution reactions, leading to the formation of the thioether compound. The reaction conditions are optimized for high yield and purity, often utilizing continuous flow reactors in industrial settings.

The biological activity of this compound is largely attributed to its functional groups. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that may exert various biological effects.

Biological Activity

Research indicates that this compound has several potential biological activities:

1. Antioxidant Activity:

Studies suggest that compounds containing thioether groups may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

2. Anticancer Potential:

The compound has been investigated for its ability to inhibit cancer cell proliferation. It may induce apoptosis in various cancer cell lines, although specific pathways and mechanisms require further elucidation.

3. Enzyme Inhibition:

Preliminary studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant capacity of this compound using cell assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups. This suggests its potential as a protective agent against oxidative damage.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines showed that this compound inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| Diethyl Succinate | Ester | Limited reactivity; less biological activity |

| Diethyl 2-Oxoethyl Succinate | Keto | Different reactivity; potential metabolic effects |

| Diethyl 2-Hydroxyethyl Thio Succinate | Hydroxyl | Increased solubility; varied biological interactions |

This compound stands out due to its combination of ester and thioether groups, providing a versatile platform for chemical transformations and potential therapeutic applications.

Q & A

Q. What synthetic pathways are used to prepare Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate, and what intermediates are critical in its formation?

The compound is synthesized via nucleophilic substitution or thiol-esterification reactions. A key intermediate is diethyl 2-hydroxysuccinate , which undergoes thioether formation with 2-ethoxy-2-oxoethylthiol derivatives. Experimental optimization of reaction conditions (e.g., pH, temperature, and catalysts) is critical to minimize side products like diethyl maleate , a common elimination byproduct observed in succinate derivatives under acidic or oxidative conditions . For organophosphorus analogs (e.g., malathion), intermediates such as (R)-diethyl 2-((dimethoxyphosphorothioyl)thio)succinate highlight the role of phosphorothioate groups in similar frameworks .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar esters?

- NMR : The thioether proton (S–CH2–) resonates at δ 2.8–3.2 ppm, distinct from ester carbonyl protons (δ 4.1–4.3 ppm for ethoxy groups).

- IR : The thioester (C=S) stretch at ~1200–1050 cm⁻¹ differentiates it from oxyesters (C=O at ~1700 cm⁻¹).

- MS : Fragmentation patterns show peaks at m/z corresponding to the loss of ethoxy (–OCH2CH3) and thioethyl (–SCH2COOEt) groups. Reference data for diethyl succinate derivatives (e.g., m/z 174 for diethyl succinate) can aid calibration .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic degradation of this compound?

Under hydrolytic conditions, the compound undergoes thioester cleavage followed by oxidation or elimination:

Hydroxyl attack at the thioether sulfur generates diethyl 2-hydroxysuccinate , which further hydrolyzes to succinic acid .

Competitive elimination reactions produce diethyl maleate , especially under acidic conditions.

Advanced studies use isotopic labeling (e.g., D2O or ¹⁸O) to track oxygen incorporation in degradation products. Contradictions in reported pathways (e.g., pH-dependent dominance of hydrolysis vs. elimination) require kinetic studies using HPLC or LC-MS to quantify intermediates .

Q. How can researchers resolve discrepancies in reported reaction yields for organophosphorus analogs of this compound?

Contradictions often arise from:

- Impurity profiles : Side reactions with phosphorothioate groups (e.g., oxidation to malaoxon) can alter yields. Purity checks via GC-MS or ³¹P NMR are essential .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., ethanol) promote elimination.

- Catalyst variability : Metal catalysts (e.g., Cu⁺) may accelerate thiol-esterification but also induce redox side reactions. Methodological replication under inert atmospheres (N2/Ar) is recommended .

Q. What strategies optimize the detection of this compound in environmental matrices?

- Sample preparation : Solid-phase extraction (SPE) with C18 columns isolates the compound from polar interferents.

- Chromatography : Reverse-phase HPLC (C8 column, acetonitrile/water gradient) resolves it from structurally similar esters. Retention time alignment with synthetic standards is critical.

- Quantification : Electrospray ionization (ESI)-MS/MS in MRM mode enhances sensitivity, with detection limits <1 ppb validated via spike-recovery experiments .

Methodological Guidance

Q. How should researchers design experiments to study the compound’s reactivity with nucleophiles (e.g., glutathione)?

Kinetic assays : Monitor thiol-displacement reactions using UV-Vis (e.g., Ellman’s reagent for free –SH groups) or ¹H NMR.

Competition studies : Compare reaction rates with competing nucleophiles (e.g., cysteine vs. hydroxide) to establish selectivity.

Computational modeling : DFT calculations predict transition-state geometries for thioester vs. oxyester reactivity .

Q. What protocols validate the compound’s stability under varying storage conditions?

- Thermal stability : Accelerated aging studies (40–60°C) with periodic LC-MS analysis identify degradation thresholds.

- Photolytic sensitivity : UV irradiation experiments (λ = 254 nm) assess photodegradation pathways.

- Humidity control : Storage at 25°C/60% RH vs. desiccated conditions reveals hydrolysis susceptibility. Data from malathion analogs suggest t½ <30 days at high humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.